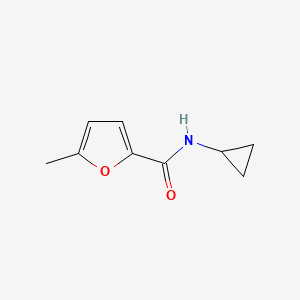
N-cyclopropyl-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-methylfuran-2-carboxamide: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methylfuran-2-carboxamide typically involves the amidation of 5-methylfuran-2-carboxylic acid with cyclopropylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropyl-5-methylfuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process can yield amines or alcohols, depending on the reaction conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the cyclopropyl group are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-cyclopropyl-5-methylfuran-2-carboxamide has found applications in several scientific research areas:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for antimicrobial, anti-inflammatory, and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-cyclopropyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- 5-cyclopropyl-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2-oxazole-3-carboxamide
- Furan carboxanilides (e.g., carboxine, oxicarboxine, boscalid)
Comparison: N-cyclopropyl-5-methylfuran-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of a cyclopropyl group. This structural uniqueness can lead to different reactivity and biological activity compared to other similar compounds. For instance, furan carboxanilides like carboxine and boscalid are known for their fungicidal properties, whereas this compound may exhibit different pharmacological activities due to its distinct structure.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-cyclopropyl-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C9H11NO2/c1-6-2-5-8(12-6)9(11)10-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,10,11) |
InChI Key |
VXFDLHVSIFZPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















